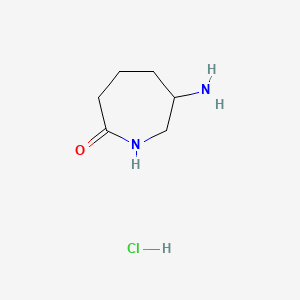

6-Aminoazepan-2-one hydrochloride

描述

Significance of Nitrogen Heterocycles in Medicinal and Synthetic Chemistry

Nitrogen heterocycles are cyclic organic compounds containing at least one nitrogen atom within their ring structure. ijsrtjournal.com They are of immense importance in life sciences and medicinal chemistry, forming the core structure of numerous natural products like vitamins, hormones, and antibiotics. nih.govrsc.org An analysis of FDA-approved drugs reveals that approximately 60% of unique small-molecule drugs contain a nitrogen-based heterocycle, underscoring their structural importance in drug design and discovery. nih.govrsc.org This prevalence is attributed to their ability to form stable and efficient structures in the human body. nih.govrsc.org

The structural features of nitrogen heterocycles, such as their capacity for hydrogen bonding, significantly influence a drug's properties, including solubility, lipophilicity, and interaction with biological targets like DNA and proteins. nih.govrsc.orgprezi.commdpi.com This makes them attractive targets for synthetic organic chemists. nih.govrsc.org Well-known examples of nitrogen heterocycles in pharmaceuticals include diazepam, chlorpromazine, and captopril. nih.govrsc.orgmdpi.com The versatility and structural diversity of these compounds allow for fine-tuning of a molecule's biological activity and pharmacokinetic profile, making them a cornerstone of modern drug discovery. prezi.com

Overview of Lactam Frameworks: Synthesis and Biological Relevance

Lactams are cyclic amides and represent one of the most significant classes of nitrogen-containing heterocycles in medicinal chemistry. rsc.org They are not only found in a wide variety of natural products and drugs but are also valuable as building blocks for designing and synthesizing new compounds. rsc.org Lactams are classified based on the size of the ring. rsc.orgwikipedia.org

| Ring Size | Greek Prefix | Systematic Name | Common Name(s) |

| 4 | β-Lactam | Azetidin-2-one | β-Propiolactam |

| 5 | γ-Lactam | Pyrrolidin-2-one | γ-Butyrolactam, 2-Pyrrolidone |

| 6 | δ-Lactam | Piperidin-2-one | δ-Valerolactam, 2-Piperidinone |

| 7 | ε-Lactam | Azepan-2-one (B1668282) | ε-Caprolactam |

This table provides a classification of common lactam frameworks based on ring size. wikipedia.org

Several general methods are employed for the synthesis of lactams, including the Beckmann rearrangement of oximes, the Schmidt reaction of cyclic ketones with hydrazoic acid, and the cyclization of amino acids. wikipedia.org

The biological relevance of lactams is extensive. The β-lactam ring is the core structural component of major antibiotic families like penicillins and cephalosporins, which act by inhibiting bacterial cell wall biosynthesis. nih.govwikipedia.org Beyond their antibacterial properties, lactam-containing compounds have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and cholesterol absorption inhibitory effects. rsc.orgnih.govnih.gov

Contextualizing Amino Lactams: Structural Features and Research Interests

Amino lactams are a specific class of lactams that feature an amino group as a substituent on the lactam ring. The presence of this additional functional group significantly increases their versatility as synthetic intermediates. These compounds serve as crucial building blocks for creating more complex molecules, including peptidomimetics (compounds that mimic peptides) and various nitrogen-containing heterocycles. nih.gov

The synthesis of amino lactams, particularly in an enantiomerically pure form, is a key focus of research. nih.gov For instance, the synthesis of 3-amino-4-substituted monocyclic β-lactams is pursued as a pathway to new derivatives with potential pharmacological activities. nih.gov The strategic placement of the amino group on the lactam scaffold allows for further chemical modifications, enabling the construction of diverse molecular libraries for drug screening. The γ-lactam moiety, in particular, is found in a multitude of biologically active compounds, both natural and synthetic, covering a wide range of therapeutic applications. researchgate.net

Research Scope and Objectives for 6-Aminoazepan-2-one Hydrochloride

This compound falls within the ε-lactam class of compounds and is a derivative of azepane, a seven-membered heterocyclic ring. dntb.gov.uabenthamdirect.comresearchgate.net Azepane-based motifs are important in drug discovery, with numerous derivatives exhibiting a wide array of pharmacological properties, including anticancer and antimicrobial activities. colab.wsresearchgate.net

The specific compound, this compound, is primarily positioned as a chemical intermediate for research and development purposes. americanelements.comamericanelements.com Its structure combines the ε-lactam (azepan-2-one) framework with an amino functional group, making it a valuable building block. The research objectives surrounding this compound likely focus on its incorporation into larger, more complex molecules. Synthetic chemists may utilize its dual functionality—the reactive lactam ring and the nucleophilic amino group—to construct novel azepane-based therapeutic agents or other target molecules. The hydrochloride salt form enhances the compound's stability and solubility for use in synthetic reactions.

Properties of this compound:

| Property | Value |

|---|---|

| CAS Number | 1292369-18-6 |

| Chemical Formula | C₆H₁₃ClN₂O |

| Molecular Weight | 164.63 g/mol |

| IUPAC Name | 6-aminoazepan-2-one;hydrochloride |

| Physical Form | Solid |

| Storage | Inert atmosphere, 2-8°C |

This table summarizes key identifiers and physical properties of the compound. americanelements.comsigmaaldrich.combldpharm.com

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

6-aminoazepan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c7-5-2-1-3-6(9)8-4-5;/h5H,1-4,7H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUXLWSYWZOMWDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC(=O)C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80740891 | |

| Record name | 6-Aminoazepan-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80740891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1292369-18-6 | |

| Record name | 6-Aminoazepan-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80740891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategic Approaches to Azepane Ring Construction

The synthesis of the azepane ring, a seven-membered nitrogen-containing heterocycle, is a key challenge in the preparation of 6-aminoazepan-2-one and its derivatives. Various strategies have been developed to construct this ring system, often focusing on ring-closing reactions and the use of specific precursors.

Ring-Closing Reactions for Azepan-2-one (B1668282) Formation

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of unsaturated rings, including those of medium size like azepanes. wikipedia.org This metal-catalyzed reaction involves the intramolecular metathesis of two terminal alkenes, resulting in the formation of a cycloalkene and volatile ethylene. wikipedia.org The efficiency of RCM is influenced by factors such as the catalyst used, the size of the ring being formed, and the presence of substituents on the substrate. researchgate.net For the synthesis of azepan-2-one derivatives, a diene precursor containing a nitrogen atom is required. The reaction is typically catalyzed by ruthenium complexes, such as Grubbs' catalysts, which are known for their tolerance to various functional groups. youtube.comnih.gov

Another approach to forming the azepane ring is through intramolecular cyclization reactions. These can involve the formation of C-N, C-S, or C-O bonds to close the ring. nih.gov For instance, an intramolecular 1,7-carbonyl-enamine cyclization has been explored as a method for azepine ring closure. chem-soc.si Laccase-mediated reactions have also been utilized to facilitate ring-closure through the formation of C-N and C-S bonds in the synthesis of phenothiazines and phenoxazines, demonstrating the potential of enzymatic methods in heterocyclic synthesis. nih.gov

Table 1: Ring-Closing Reactions for Azepan-2-one Formation

| Reaction Type | Key Features | Catalyst/Reagent Examples | Relevant Citations |

|---|---|---|---|

| Ring-Closing Metathesis (RCM) | Formation of unsaturated rings from diene precursors. | Grubbs' Catalysts (Ruthenium-based) | wikipedia.orgresearchgate.netyoutube.comnih.gov |

| Intramolecular Carbonyl-Enamine Cyclization | Formation of azepine ring through C-N bond formation. | - | chem-soc.si |

| Laccase-Mediated Cyclization | Enzymatic formation of C-N and C-S bonds for ring closure. | Laccase from Pycnoporus cinnabarinus | nih.gov |

Stereoselective Synthesis of Chiral Aminoazepan-2-one Derivatives

The synthesis of enantiomerically pure chiral aminoazepan-2-one derivatives is of significant interest due to the importance of stereochemistry in biologically active molecules. chemistryviews.org Stereoselective methods aim to control the three-dimensional arrangement of atoms in the molecule, leading to the formation of a single desired stereoisomer.

One strategy involves the use of chiral starting materials. For example, optically active [b]-annulated azepane scaffolds have been synthesized starting from optically active, cyclic α-allyl-β-oxoesters. chemistryviews.org The synthesis proceeds through a sequence of reactions including olefin cross-metathesis and exhaustive hydrogenation. chemistryviews.org Another approach utilizes Garner's aldehyde, a versatile chiral building block, for the stereocontrolled construction of specific stereocenters. elsevierpure.com

Asymmetric synthesis techniques, where a chiral catalyst or auxiliary is used to induce stereoselectivity, are also employed. The Pudovik reaction, which is the nucleophilic addition of phosphites to imines, can be performed stereoselectively to produce α-aminophosphonates, which are precursors to α-aminophosphonic acids. nih.gov This can be achieved by using chiral imines, chiral phosphites, or a chiral catalyst. nih.gov Similarly, the diastereoselective synthesis of unnatural amino acids has been achieved through light-mediated aminoalkylation methods. nih.gov

Precursor-Based Synthesis Routes

The construction of the 6-aminoazepan-2-one ring system often relies on the cyclization or transformation of carefully chosen precursor molecules.

Linear amino acid derivatives serve as versatile precursors for the synthesis of lactams, including azepan-2-ones. The cyclization of these linear precursors is a common strategy. For example, the synthesis of 3-amino-2,6-piperidinedione hydrochloride, a related six-membered lactam, involves the cyclization of N-t-butoxycarbonyl-L-glutamine. google.com A similar strategy can be envisioned for the synthesis of 6-aminoazepan-2-one from a corresponding linear diamino acid derivative. The cyclization can be promoted by activating the carboxylic acid group and then reacting it with the distal amino group. Enzymatic methods have also been explored for the selective synthesis of Nα-protected amino acid glyceryl esters, which could potentially serve as precursors for cyclization. rsc.orgrsc.org

The reduction of a precursor lactam can be a key step in the synthesis of aminoazepan-2-ones. For instance, the synthesis of 6-amino-1-hydroxy-2,1-benzoxaborolane, a key intermediate for certain pharmaceutical compounds, involves the reduction of a nitro group to an amino group on a pre-existing ring system. nih.gov This reduction can be achieved using various methods, including catalytic hydrogenation. nih.gov In the context of 6-aminoazepan-2-one, a precursor such as a nitro-substituted azepan-2-one could be synthesized and subsequently reduced to afford the desired amino-substituted product. The selective reduction of one functional group in the presence of others is a critical aspect of this approach. For example, monochloroalane (AlH2Cl) has been used for the selective reduction of β-lactams to azetidines. nih.gov

Functional Group Interconversions and Derivatization

Once the 6-aminoazepan-2-one hydrochloride scaffold is synthesized, the amino and lactam functionalities provide handles for a wide range of chemical transformations and derivatizations. These interconversions are crucial for introducing structural diversity and for the synthesis of target molecules with specific properties.

Functional group interconversion refers to the transformation of one functional group into another. imperial.ac.uk For the amino group of 6-aminoazepan-2-one, common reactions include acylation, alkylation, and sulfonylation. For example, N-benzylation of 6-aminoflavone (B1602494) has been achieved through reductive amination. nih.gov The lactam moiety can undergo various reactions as well. The carbonyl group can be reduced to a methylene (B1212753) group, or the lactam ring can be opened by hydrolysis to yield a linear amino acid. The N-H bond of the lactam can also be substituted.

These derivatization reactions allow for the exploration of the chemical space around the 6-aminoazepan-2-one core, enabling the synthesis of a library of related compounds for various applications. The choice of reagents and reaction conditions is critical to achieve the desired transformations chemo- and regioselectively. scribd.comvanderbilt.edu

Table 2: Functional Group Interconversions of 6-Aminoazepan-2-one

| Functional Group | Reaction Type | Potential Products | Relevant Citations |

|---|---|---|---|

| Amino Group (-NH2) | Acylation | Amides | nih.gov |

| Alkylation | Substituted Amines | nih.gov | |

| Sulfonylation | Sulfonamides | ub.edu | |

| Lactam Moiety (-C(O)NH-) | Reduction of Carbonyl | Azepanes | nih.govresearchgate.net |

| Ring Opening (Hydrolysis) | Linear Amino Acids | - |

Reactivity of the Amino Group: Amidation, Alkylation, and Acylation

The primary amino group in 6-aminoazepan-2-one is a key site for synthetic modifications, readily undergoing amidation, alkylation, and acylation reactions to introduce a variety of substituents.

Amidation: The formation of an amide bond is a fundamental transformation. Direct condensation of the amino group with carboxylic acids can be achieved, often facilitated by coupling agents or through the activation of the carboxylic acid. monash.edu For instance, the reaction of an amino group with a carboxylic acid in the presence of a condensing agent leads to the formation of a new amide linkage with the concomitant loss of a water molecule. libretexts.org This reaction is crucial in peptide synthesis and the creation of polyamide structures.

Alkylation: The amino group can be alkylated using various alkylating agents. Hydrogen-borrowing catalysis represents a modern and efficient method for C-N bond formation. nih.gov This approach allows for the alkylation of amines using alcohols, with water as the only byproduct, adhering to the principles of atom economy. nih.govresearchgate.net For example, the reaction of enaminones with acrylic esters can result in either C- or N-alkylation depending on the reaction conditions. rsc.org Furthermore, gold(I)-catalyzed alkylation of enaminones with diazo compounds provides access to 3-alkyl chromones. researchgate.net

Acylation: Acylation of the amino group is a common strategy to introduce acyl moieties. This can be accomplished using acyl halides or anhydrides. google.com In acidic media, the amino group is protonated, which can prevent N-acylation and favor O-acylation if a hydroxyl group is present. nih.gov Photoredox catalysis has also been employed for the acylation/cyclization of isocyanobiaryls with oxime esters to synthesize 6-acyl phenanthridines. mdpi.com The enzyme acyl-CoA:6-aminopenicillanic acid acyltransferase, found in Penicillium chrysogenum and Aspergillus nidulans, catalyzes the transfer of an acyl group to 6-aminopenicillanic acid (6-APA), a structurally related β-lactam. nih.gov

Table 1: Reactivity of the Amino Group in 6-Aminoazepan-2-one

| Reaction | Reagents/Conditions | Product Type |

|---|---|---|

| Amidation | Carboxylic acids, coupling agents | Amides |

| Alkylation | Alcohols, hydrogen-borrowing catalyst | N-Alkyl amines |

| Acylation | Acyl halides, anhydrides | N-Acyl amides |

Transformations of the Carbonyl Moiety: Reductions and Condensations

The carbonyl group of the lactam ring offers another handle for synthetic manipulation, primarily through reduction and condensation reactions.

Reductions: The carbonyl group can be reduced to a methylene group, converting the lactam to a cyclic amine (azepane). This transformation is typically achieved using strong reducing agents like lithium aluminum hydride. The resulting azepane scaffold is a prevalent motif in many biologically active compounds. nih.gov

Condensations: Condensation reactions involve the reaction of the carbonyl group with a nucleophile, often leading to the formation of a new carbon-carbon or carbon-heteroatom bond. wikipedia.org Aldol-type condensation reactions, for example, are common in biological systems and are catalyzed by aldolase (B8822740) enzymes. pressbooks.pub While specific examples involving 6-aminoazepan-2-one are not extensively detailed in the provided context, the general reactivity of carbonyl groups suggests its potential to participate in such transformations. These reactions are fundamental in building molecular complexity. libretexts.orgwikipedia.org

Table 2: Transformations of the Carbonyl Moiety

| Reaction | Reagents/Conditions | Product Type |

|---|---|---|

| Reduction | Strong reducing agents (e.g., LiAlH4) | Cyclic amines (Azepanes) |

| Condensation | Nucleophiles (e.g., enolates) | C-C or C-X bond formation |

Ring-Opening Reactions and Subsequent Transformations

The seven-membered lactam ring of 6-aminoazepan-2-one can undergo ring-opening reactions, providing access to linear amino acid derivatives that can be further functionalized.

The hydrolysis of the amide bond within the lactam ring leads to the formation of 6-aminocaproic acid (also known as 6-aminohexanoic acid). This reaction can be catalyzed by acids or bases. The resulting linear amino acid possesses both an amino and a carboxylic acid group, which can be utilized in subsequent synthetic steps. For instance, ring-opening reactions of donor-acceptor cyclopropanes can be catalyzed by Lewis acids. researchgate.netnih.gov Oxidative ring-opening strategies have been developed for aminocyclopropanes, leading to 1,3-difunctionalized propylamines. epfl.ch The ring-opening of a six-membered lactam has been shown to generate N-protected chiral azetidines. researchgate.net Furthermore, the ring-opening of cyclopropanes can be initiated by protonation in superacidic media. nih.gov

Formation of Polycyclic and Fused Heterocyclic Systems

6-Aminoazepan-2-one and its derivatives can serve as precursors for the synthesis of more complex polycyclic and fused heterocyclic systems. The strategic combination of reactions involving both the amino and carbonyl functionalities, or through ring-opening followed by cyclization, can lead to the construction of novel molecular architectures. Cationic polycyclization of ynamides has been shown to yield highly substituted polycyclic nitrogen heterocycles. rsc.org The synthesis of communesin F and other polycyclic bis-aminal alkaloids highlights the importance of azepane-containing intermediates in the construction of complex natural products. researchgate.net

Advanced Synthetic Strategies

The synthesis of azepanes and related aminolactams has benefited from the development of advanced synthetic methodologies, including catalytic approaches and the application of green chemistry principles.

Catalytic Approaches in Azepane Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of azepane derivatives. Various catalytic systems have been developed to facilitate key bond-forming reactions.

Copper-Catalyzed Reactions: Copper(I) catalysts have been effectively used in tandem amination/cyclization reactions of functionalized allenynes with amines to produce trifluoromethyl-substituted azepin-2-carboxylates. nih.gov

Silyl-aza-Prins Cyclization: The synthesis of trans-azepanes can be achieved in high yields and with good diastereoselectivity through a silyl-aza-Prins cyclization, where the choice of Lewis acid catalyst influences the reaction outcome. acs.org

Osmium-Catalyzed Aminohydroxylation: A stereoselective synthesis of highly hydroxylated azepane iminosugars utilizes an osmium-catalyzed tethered aminohydroxylation as a key step to form a new C-N bond with high regio- and stereocontrol. nih.gov

Biocatalysis: Chemoenzymatic strategies employing imine reductases or monoamine oxidases have been used for the enantioselective synthesis of 2-aryl azepanes. researchgate.netacs.org

Iron-Catalyzed Reductive Amination: An iron complex has been shown to catalyze the reductive amination of carbonyl derivatives with ω-amino fatty acids. researchgate.net

Table 3: Catalytic Approaches in Azepane Synthesis

| Catalytic System | Reaction Type | Product | Reference |

|---|---|---|---|

| Copper(I) | Tandem Amination/Cyclization | Trifluoromethyl-substituted azepin-2-carboxylates | nih.gov |

| Lewis Acid (e.g., InCl3) | Silyl-aza-Prins Cyclization | trans-Azepanes | acs.org |

| Osmium | Tethered Aminohydroxylation | Hydroxylated Azepane Iminosugars | nih.gov |

| Imine Reductases | Asymmetric Reductive Amination | Enantioenriched 2-Aryl Azepanes | researchgate.netacs.org |

| Iron Complex | Reductive Amination | Azepanes from Carbonyls and Amino Acids | researchgate.net |

Green Chemistry Principles in Aminolactam Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of aminolactams to develop more sustainable and environmentally benign processes. This includes the use of catalytic methods to improve atom economy, the use of safer solvents, and the development of processes that reduce waste.

The synthesis of nylon-6 from 6-aminocapronitrile using heterogeneous catalysts such as metal oxides (TiO₂, ZrO₂, Nb₂O₅) represents a greener alternative to traditional methods. nih.gov Zirconia, in particular, has shown promise as a catalyst for the hydrolysis of the nitrile followed by amidation to form the polyamide. nih.gov This approach avoids the use of stoichiometric reagents and allows for easier catalyst recovery and reuse. Biocatalytic methods, as mentioned previously, also align with green chemistry principles by utilizing enzymes that operate under mild conditions and often exhibit high selectivity, thereby reducing the need for protecting groups and minimizing side products. acs.org

Reactivity Profiles and Mechanistic Investigations

Comprehensive Reaction Pathways of the Aminoazepan-2-one Scaffold

The 6-aminoazepan-2-one scaffold possesses two main sites of reactivity: the amino group and the lactam functionality. The protonated state of the amino group in the hydrochloride salt means that it is non-nucleophilic. Therefore, in most reactions involving the amino group, a base must be added to liberate the free amine.

Reactions at the Amino Group:

N-Acylation: The free amino group can readily undergo N-acylation when treated with acylating agents such as acyl chlorides or anhydrides in the presence of a base to form the corresponding N-acyl-6-aminoazepan-2-one derivatives. This reaction is a standard method for forming amide bonds. researchgate.net The choice of base is crucial to deprotonate the amine without promoting significant hydrolysis of the lactam ring.

N-Alkylation: N-alkylation of the amino group can be achieved using alkyl halides. This reaction typically requires a base to neutralize the hydrogen halide formed. Sulfonamide protection of the amino group can also be used to facilitate selective alkylation. monash.edu Direct N-alkylation of unprotected amino acids with alcohols has also been demonstrated using specific catalytic systems, a strategy that could potentially be adapted for this scaffold. nih.gov

Reactions involving the Lactam Ring:

Hydrolysis (Ring-Opening): The lactam ring can be opened through hydrolysis under both acidic and basic conditions to yield 6-amino-hexanoic acid derivatives. The rate of hydrolysis is influenced by pH and temperature. The kinetics of caprolactam hydrolysis, a closely related unsubstituted analog, have been shown to follow a third-order mechanism where the generation of carboxyl groups reduces the activation energy of the reaction. researchgate.net

Reduction: The amide carbonyl group of the lactam can be reduced to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride (LiAlH4). This reaction would convert 6-aminoazepan-2-one into the corresponding 6-aminoazepane.

Polymerization: Like its parent compound ε-caprolactam, 6-aminoazepan-2-one has the potential to undergo ring-opening polymerization to form a substituted polyamide (Nylon-6 derivative). This can be initiated hydrolytically or anionically. researchgate.netscispace.comresearchgate.net The amino group at the 6-position would be expected to influence the polymerization kinetics and the properties of the resulting polymer.

| Reaction Type | Reagents and Conditions | Product Type |

| N-Acylation | Acyl chloride or anhydride (B1165640), base (e.g., triethylamine) | N-Acyl-6-aminoazepan-2-one |

| N-Alkylation | Alkyl halide, base (e.g., K2CO3) | N-Alkyl-6-aminoazepan-2-one |

| Lactam Hydrolysis | Strong acid (e.g., HCl) or strong base (e.g., NaOH), heat | 6-Amino-hexanoic acid derivative |

| Lactam Reduction | Strong reducing agent (e.g., LiAlH4) | 6-Aminoazepane derivative |

Stereochemical Influence on Reaction Outcomes

The 6-aminoazepan-2-one molecule possesses a stereocenter at the C6 position. This inherent chirality can significantly influence the stereochemical outcome of its reactions, particularly when new stereocenters are formed.

Diastereoselectivity: When a reaction creates a new stereocenter in a molecule that already has one, the two possible products are diastereomers. The existing stereocenter at C6 can direct the approach of reagents, leading to a preferential formation of one diastereomer over the other. For example, the alkylation of the amino group with a chiral alkyl halide would result in two diastereomeric products, likely in unequal amounts.

Asymmetric Synthesis: Chiral amino lactams are valuable intermediates in asymmetric synthesis. acs.orgacs.orgresearchgate.net While specific studies on 6-aminoazepan-2-one are limited, the principles derived from related chiral β-lactam chemistry are applicable. rsc.org The chiral scaffold can be used to control the stereochemistry of new functionalities introduced into the molecule. For instance, reactions involving the enolate of the lactam could proceed with high diastereoselectivity due to the directing effect of the C6 substituent. Dynamic kinetic resolutions, where a racemic starting material is converted into a single enantiomer of a product, have been demonstrated with related amino acid amides using enzymatic methods. acs.orgnih.gov

Examination of Reaction Kinetics and Thermodynamics

Reaction Kinetics:

Lactam Ring-Opening: The kinetics of caprolactam hydrolysis have been studied, revealing that the reaction is catalyzed by both acids and the resulting carboxylic acid end groups. researchgate.net A similar autocatalytic effect would be expected for the hydrolysis of 6-aminoazepan-2-one. The rate of anionic polymerization of ε-caprolactam is known to have an autocatalytic character, and various kinetic models have been proposed to describe this process. scispace.comuq.edu.au

Thermodynamics:

Ring Strain: The seven-membered ε-caprolactam ring possesses significant ring strain. This strain is a key thermodynamic driving force for ring-opening polymerization. acs.orgwiley-vch.de The polymerization of ε-caprolactam is an exothermic process, and an equilibrium exists between the monomer and the polymer. nih.gov

Equilibrium Considerations: For ring-opening polymerization, a ceiling temperature (Tc) exists above which the polymer is thermodynamically unstable relative to the monomer. wiley-vch.de For ε-caprolactam, the ceiling temperature is high, favoring polymer formation under typical polymerization conditions. nih.gov The presence of the 6-amino substituent may alter the thermodynamic parameters (ΔH and ΔS) of polymerization compared to unsubstituted caprolactam.

| Parameter | Influencing Factors | Relevance to 6-Aminoazepan-2-one |

| Kinetics | ||

| Rate of N-Acylation | Nucleophilicity of amine, electrophile reactivity, base strength | Governs the speed of side-chain modification. |

| Rate of Hydrolysis | pH, temperature, autocatalysis | Determines the stability of the lactam ring. |

| Thermodynamics | ||

| ΔG of Polymerization | Ring strain, entropy changes | Indicates the feasibility of forming polyamide derivatives. |

| Monomer-Polymer Equilibrium | Temperature, monomer concentration | Defines the optimal conditions for polymerization. |

Elucidation of Reaction Mechanisms Through Experimental and Computational Studies

The mechanisms of the fundamental reactions of the 6-aminoazepan-2-one scaffold can be described based on well-established principles of organic chemistry.

N-Acylation Mechanism: The N-acylation of the free amine proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate and loss of the leaving group yields the N-acylated product.

Lactam Hydrolysis Mechanism:

Acid-catalyzed: The lactam carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. A water molecule then attacks the carbonyl carbon, and after a series of proton transfers, the ring is cleaved.

Base-catalyzed: A hydroxide ion directly attacks the lactam carbonyl carbon, forming a tetrahedral intermediate. This intermediate can then collapse, cleaving the amide bond within the ring, typically with the assistance of proton transfer from a water molecule.

Computational Studies: While specific computational studies on 6-aminoazepan-2-one are scarce, Density Functional Theory (DFT) has been extensively used to study the mechanisms of reactions involving related molecules. For example, DFT calculations have been employed to investigate the ring-opening polymerization of ε-caprolactone, a related cyclic ester, providing insights into the activation of the carbonyl group by metal complexes. researchgate.net Similar computational approaches could be applied to 6-aminoazepan-2-one to model reaction pathways, determine transition state energies, and rationalize stereochemical outcomes. mdpi.com Computational modeling has also been instrumental in understanding the mechanisms of β-lactamase enzymes, which catalyze the hydrolysis of β-lactam rings. nih.gov

Applications in Advanced Organic Synthesis

A Versatile Synthetic Building Block

The bifunctional nature of 6-Aminoazepan-2-one hydrochloride, possessing both a nucleophilic amino group and a lactam functionality that can be subjected to various transformations, positions it as a highly adaptable starting material.

The azepane core is a privileged scaffold found in numerous biologically active natural products and synthetic compounds. This compound serves as a readily available starting material for the synthesis of a variety of substituted azepanes. nih.govnih.gov The amino group can be functionalized through acylation, alkylation, and other nitrogen-centered reactions, while the lactam can be hydrolyzed or reduced to introduce further diversity. This allows for the stereocontrolled introduction of substituents, leading to the creation of complex and functionally rich seven-membered ring systems. nih.govnih.gov

Furthermore, the compound can be utilized in the construction of fused heterocyclic systems. The amino and lactam functionalities can participate in intramolecular cyclization reactions or be used as handles for annulation strategies, leading to the formation of novel polycyclic structures with potential biological relevance. researchgate.netrsc.orgrsc.org

The principles of combinatorial chemistry and parallel synthesis are central to modern drug discovery, enabling the rapid generation of large numbers of compounds for biological evaluation. tarosdiscovery.comspirochem.com this compound is an ideal scaffold for the creation of such compound libraries due to its amenability to diverse chemical modifications.

By systematically reacting the amino group with a variety of carboxylic acids, sulfonyl chlorides, or isocyanates, and potentially modifying the lactam ring, vast libraries of novel azepane derivatives can be efficiently synthesized. nih.govnih.gov This high-throughput approach allows for the exploration of a broad chemical space around the azepane core, increasing the probability of identifying hit compounds with desired biological activities in screening campaigns. tarosdiscovery.com

Role as an Intermediate in Pharmaceutical Synthesis

The synthesis of active pharmaceutical ingredients (APIs) often involves multi-step sequences where key intermediates play a pivotal role. This compound has been identified as a valuable intermediate in the preparation of various pharmaceutical agents.

The structural motif of a substituted amino-lactam is present in a range of bioactive molecules. While specific drug candidates synthesized directly from this compound are not extensively documented in publicly available literature, its potential as a precursor is evident. The ability to introduce diverse functional groups onto the azepane scaffold makes it a key component for the synthesis of novel compounds that can be evaluated for various therapeutic targets.

Chirality is a critical aspect of modern pharmaceuticals, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. nih.govmdpi.comsavemyexams.comresearchgate.net The synthesis of enantiomerically pure drugs is therefore a major focus in the pharmaceutical industry. nih.gov

This compound, being a chiral molecule itself, can serve as a chiral building block. Its use in asymmetric synthesis allows for the transfer of its stereochemical information to the final drug molecule, ensuring the desired enantiomer is produced. This is crucial for developing safer and more effective drugs with improved therapeutic indices. The catalytic asymmetric synthesis of lactams and related structures is a well-established field, and chiral amino-lactams like this compound are valuable components in these strategies. nih.govnih.gov

Catalytic Applications in Organic Transformations

While primarily utilized as a building block, the potential catalytic activity of amino-lactams is an area of growing interest. The presence of both an amino group and a lactam moiety suggests that this compound or its derivatives could function as organocatalysts.

The amino group can act as a Brønsted base or a nucleophile to activate substrates, while the lactam portion can participate in hydrogen bonding or other non-covalent interactions to influence the stereochemical outcome of a reaction. Although specific catalytic applications of this compound are not yet widely reported, the broader class of chiral amino-lactams has shown promise in catalyzing various asymmetric transformations. thieme-connect.comacs.org Further research in this area may uncover novel catalytic uses for this versatile compound.

Biological Activities and Pharmacological Potential

Evaluation of Biological Activity Profiles

The biological profile of 6-Aminoazepan-2-one hydrochloride and its derivatives has been the subject of various in vitro and in vivo studies. These investigations aim to elucidate the compound's spectrum of activity and identify its potential therapeutic applications.

While direct studies on the antimicrobial properties of this compound are limited, research on related ε-caprolactam and 6-aminohexanoic acid derivatives provides valuable insights into its potential in this area.

The incorporation of 6-aminohexanoic acid, the hydrolyzed form of caprolactam, into antimicrobial peptides has been shown to enhance their activity. For instance, substituting leucine (B10760876) with 6-aminohexanoic acid in the peptide melittin (B549807) resulted in analogs with potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Pseudomonas aeruginosa (MDRPA). mdpi.com These peptide analogs demonstrated an improved ability to permeabilize bacterial membranes, suggesting a mechanism of action that disrupts the integrity of the bacterial cell envelope. mdpi.com

Furthermore, copolymers synthesized from ε-caprolactam and its amino derivatives have demonstrated significant antimicrobial properties. For example, a novel branched polyamide 6, created through the co-polymerization of ε-caprolactam and α-amino-ε-caprolactam, exhibited a branched chain structure that, after quaternization, showed strong antibacterial effects. researchgate.net The mechanism is thought to involve the disruption of bacterial membranes by the positively charged quaternary ammonium (B1175870) groups. nih.gov

These findings suggest that the 6-aminoazepan-2-one moiety could serve as a valuable scaffold for the development of new antimicrobial agents. The primary amino group offers a site for modification to enhance antimicrobial potency and spectrum.

The potential of this compound in oncology has been explored through studies on structurally related compounds. The presence of an amino group on a cyclic scaffold is a common feature in many anti-cancer agents.

Research into amonafide (B1665376), a DNA intercalator and topoisomerase II inhibitor, has led to the synthesis of 6-amino substituted analogs with the aim of reducing metabolic side effects while retaining anti-cancer efficacy. northwestern.edunih.gov These derivatives, which feature an arylamine at the 6-position, showed similar cancer cell-selective growth inhibition and DNA intercalation properties to the parent compound. northwestern.edunih.gov This suggests that the 6-amino substitution pattern can be a viable strategy for developing new anti-cancer drugs.

Additionally, studies on other heterocyclic compounds with amino substituents have demonstrated promising anti-cancer activity. For instance, a series of carbamothioyl-furan-2-carboxamide derivatives showed significant anti-cancer activity against various human cancer cell lines, with the presence of electron-donating substituents enhancing their action. nih.gov Similarly, a structure-activity relationship study of pterostilbene (B91288) analogues derivatized with amino acids revealed that tryptophan-conjugated compounds had enhanced anti-proliferative activity in breast cancer cells, inducing cellular stress pathways. nih.gov

While direct evidence for the anti-cancer activity of this compound is not yet available, these studies on related structures highlight the potential of the 6-aminoazepan-2-one core as a building block for the design of novel anti-cancer agents.

The caprolactam ring is a key structural feature in a number of enzyme inhibitors. A series of amino-caprolactam sulfonamides have been identified as inhibitors of gamma-secretase, an enzyme implicated in the development of Alzheimer's disease. nih.gov This indicates that the amino-caprolactam scaffold can effectively interact with the active site of this enzyme.

Furthermore, the degradation of caprolactam in certain bacteria is initiated by the enzyme caprolactamase, which hydrolyzes the lactam ring. nih.gov The study of this enzyme and its substrates provides a basis for designing inhibitors that could interfere with bacterial metabolism. The ATP-dependent nature of caprolactamase suggests that molecules mimicking the caprolactam structure could act as competitive inhibitors. nih.gov

The search for inhibitors of aminoglycoside-modifying enzymes, which confer antibiotic resistance, has also led to the identification of compounds with structural similarities to amino-lactams. For example, a pyrrolidine (B122466) pentamine scaffold has been shown to inhibit aminoglycoside 6′-N-acetyltransferase type Ib (AAC(6′)-Ib). mdpi.comnih.govnova.edumdpi.com Structure-activity relationship studies of these inhibitors have highlighted the importance of specific substitutions for potent inhibitory activity. mdpi.comnih.govnova.edumdpi.com

These examples underscore the potential of this compound as a starting point for the development of inhibitors for a variety of enzymes. The amino group provides a handle for chemical modification to achieve desired selectivity and potency.

The parent compound, ε-caprolactam, has been reported to have a relatively low toxicity in humans, though some non-specific neurological symptoms like general weakness, irritability, and headaches have been associated with exposure. nih.gov

More specific to potential therapeutic applications, a compound with a structure that includes a seven-membered ring was found to act as a positive allosteric modulator of α6-subunit-containing GABAA receptors in the cerebellum. nih.gov This modulation was shown to rescue deficits in prepulse inhibition, a measure of sensorimotor gating that is disrupted in several neuropsychiatric disorders. nih.gov While this compound is structurally distinct from this compound, it points to the potential for seven-membered ring structures to interact with important neurological targets.

Further research is needed to determine if this compound itself has any direct effects on neurological receptors or systems.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For this compound, SAR studies would involve modifying its structure to understand how these changes affect its pharmacological properties.

While specific SAR studies on this compound are not extensively documented, research on related compounds provides valuable insights into how modifications to the caprolactam ring and its substituents can influence biological activity.

In the context of antimicrobial activity, the quaternization of amino groups in ε-caprolactam-based polymers has been shown to be essential for their bactericidal effects. nih.gov This suggests that modifying the amino group of this compound to introduce a permanent positive charge could be a promising strategy for developing potent antimicrobial agents.

For anti-cancer applications, SAR studies of amonafide analogs have shown that the position of the amino group is critical for activity and metabolism. northwestern.edunih.gov The development of 6-amino substituted derivatives successfully avoided the metabolic liabilities of the parent compound while maintaining anti-cancer efficacy. northwestern.edunih.gov This highlights the importance of the substitution pattern on the aromatic ring system.

In the realm of enzyme inhibition, SAR studies of pyrrolidine pentamine inhibitors of AAC(6′)-Ib have demonstrated that the nature and stereochemistry of substituents at various positions on the scaffold are critical for inhibitory activity. mdpi.comnih.govnova.edumdpi.com This underscores the need for precise structural modifications to achieve high-affinity binding to the target enzyme.

A study on lactams with varying ring sizes found that the inhibitory activity against the growth of cress radicles was influenced by the ring size, with a nine-membered ring being the most potent in that particular series. clockss.org This suggests that the seven-membered ring of 6-Aminoazepan-2-one is a reasonable starting point for exploring biological activity.

Future SAR studies on this compound would likely focus on modifying the amino group with various substituents to explore the impact on antimicrobial, anti-cancer, and enzyme inhibitory activities.

Conformational Analysis and Bioactivity

The relationship between the three-dimensional structure (conformation) of a molecule and its biological activity is a fundamental concept in medicinal chemistry. Different conformations can lead to varying degrees of interaction with biological targets. However, specific conformational analysis studies for this compound and their correlation with any determined bioactivity have not been reported in the accessible scientific literature. Such studies would typically involve techniques like X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling to determine the preferred spatial arrangements of the molecule and how they influence its biological function.

Mechanistic Insights into Biological Interactions

Understanding how a compound interacts with biological systems at a molecular level is key to defining its mechanism of action. This includes identifying its molecular targets and the cellular pathways it modulates.

Ligand-Target Binding Studies

There is a lack of published research detailing the binding of this compound to specific biological targets such as proteins, enzymes, or receptors. Ligand-target binding studies are essential for identifying the molecular basis of a compound's pharmacological effects and typically involve assays to determine binding affinity and kinetics. The absence of such data for this compound means its molecular targets remain unidentified.

Cellular Pathway Modulation

Consequently, without identified biological targets, there is no information on how this compound may modulate cellular pathways. Research in this area would investigate the downstream effects of the compound's interaction with its target, revealing its influence on signaling cascades and cellular functions.

Computational Chemistry and in Silico Modeling

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 6-Aminoazepan-2-one hydrochloride, this would involve docking the molecule into the binding site of a specific biological target, such as an enzyme or a receptor.

Hypothetical Research Findings: A typical molecular docking study would yield data on the binding affinity, predicted binding poses, and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and its target protein. This information is critical for understanding its potential biological activity.

Hypothetical Data Table for Molecular Docking:

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| Not Available | Not Available | Not Available | Not Available |

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and reactivity of a molecule. These calculations can provide insights into properties like molecular orbital energies (HOMO-LUMO gap), electrostatic potential, and chemical reactivity descriptors.

Hypothetical Data Table for Quantum Chemical Calculations:

| Parameter | Calculated Value |

| HOMO Energy | Not Available |

| LUMO Energy | Not Available |

| HOMO-LUMO Gap | Not Available |

| Dipole Moment | Not Available |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time. For this compound, MD simulations could be used to explore its conformational landscape, flexibility, and the stability of its interactions with a biological target in a simulated physiological environment.

Hypothetical Research Findings: An MD simulation study would generate trajectories that can be analyzed to understand the conformational changes of the molecule, the stability of the ligand-receptor complex, and the role of solvent molecules in the binding process.

Hypothetical Data Table for Molecular Dynamics Simulations:

| Simulation Parameter | Result |

| Root Mean Square Deviation (RMSD) | Not Available |

| Root Mean Square Fluctuation (RMSF) | Not Available |

| Dominant Conformational States | Not Available |

In Silico Screening for Novel Biological Targets

In silico screening, or virtual screening, involves computationally searching large libraries of compounds against a biological target or, conversely, screening a single compound against a panel of targets. This approach can help in identifying potential new applications for a compound.

Hypothetical Research Findings: A virtual screening study with this compound could suggest potential protein targets, providing a starting point for experimental validation and drug repurposing efforts.

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

Computational models can predict the ADME properties of a molecule, which are crucial for its development as a potential drug. These predictions help in assessing the compound's bioavailability and potential for toxicity.

Hypothetical Research Findings: In silico ADME prediction for this compound would provide estimates for properties such as oral bioavailability, blood-brain barrier penetration, and potential for metabolic breakdown by cytochrome P450 enzymes.

Hypothetical Data Table for ADME Prediction:

| ADME Property | Predicted Value |

| Human Intestinal Absorption (%) | Not Available |

| Blood-Brain Barrier (BBB) Permeability | Not Available |

| Cytochrome P450 2D6 Inhibition | Not Available |

| Lipinski's Rule of Five Compliance | Not Available |

Analytical Methodologies and Characterization Techniques

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of 6-Aminoazepan-2-one hydrochloride, enabling the separation of the compound from impurities, starting materials, and by-products.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and quantifying this compound in bulk samples and reaction mixtures. Due to the polar nature of the amino and amide groups, reversed-phase (RP-HPLC) and hydrophilic interaction liquid chromatography (HILIC) are particularly suitable. researchgate.netnih.gov

A typical RP-HPLC method would utilize a C18 stationary phase, which separates compounds based on their hydrophobicity. researchgate.net For a polar compound like this compound, an aqueous-organic mobile phase is employed. A simple isocratic method might consist of a mixture of acetonitrile (B52724) and a buffered aqueous solution (e.g., phosphate (B84403) or ammonium (B1175870) acetate (B1210297) buffer) to ensure consistent ionization of the amine and lactam functionalities. sielc.comnih.gov Gradient elution, where the proportion of the organic solvent is increased over time, may be used for more complex mixtures containing impurities with a wide range of polarities. nih.gov

HILIC provides an alternative separation mechanism, using a polar stationary phase (like silica (B1680970) or aminopropyl-bonded silica) and a mobile phase with a high concentration of a non-polar solvent, like acetonitrile, with a small amount of water. researchgate.netnih.gov This is particularly effective for highly polar compounds that show little retention on traditional reversed-phase columns.

Detection is commonly achieved using an ultraviolet (UV) detector, as the amide chromophore absorbs UV light at low wavelengths (around 210-220 nm). For higher sensitivity and specificity, a mass spectrometer (LC-MS) can be coupled to the HPLC system. researchgate.net Method validation for purity and quantification involves assessing parameters such as linearity, accuracy, precision, specificity, and the limits of detection (LOD) and quantification (LOQ). researchgate.netnih.govajpaonline.com

Table 1: Illustrative RP-HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : 0.02 M Ammonium Acetate Buffer (pH 6.8) (30:70 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 215 nm |

| Injection Volume | 10 µL |

| Run Time | 15 minutes |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, this compound is a polar, non-volatile salt containing active hydrogen atoms on its amino and amide groups. Direct analysis by GC is not feasible as it would lead to thermal decomposition in the hot injector port rather than volatilization. thermofisher.comsigmaaldrich.com

To utilize GC, the compound must first be converted into a stable and volatile derivative. nih.govsigmaaldrich.com This is achieved through a chemical reaction known as derivatization. Common approaches for compounds with amine and amide groups include:

Silylation: Active hydrogens are replaced by a non-polar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. thermofisher.comsigmaaldrich.com

Acylation: The amino group is reacted with an anhydride (B1165640), such as pentafluoropropionic anhydride (PFPA), to form a less polar and more volatile amide derivative. mdpi.comnih.gov

Once derivatized, the sample can be injected into the GC, where it is vaporized and separated on a capillary column (e.g., a 5% phenyl methylpolysiloxane column). thermofisher.com Detection is typically performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), which provides both quantification and structural information from the fragmentation pattern of the derivative. sigmaaldrich.com

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) offers an alternative high-resolution separation technique based on the differential migration of charged species in an electric field. Given that this compound is a salt and possesses a primary amine, it is readily analyzed in its cationic form under acidic buffer conditions.

In Capillary Zone Electrophoresis (CZE), the most common mode of CE, a fused-silica capillary is filled with a background electrolyte (BGE). The choice of BGE is critical for achieving good separation. For cationic analytes, a low pH buffer (e.g., phosphate or citrate (B86180) buffer) is typically used. The structurally related compound, ε-aminocaproic acid, has been used as a component of the BGE in some applications, highlighting the suitability of this class of compounds for CE analysis. nih.gov For complex samples, additives like organic solvents or cyclodextrins may be added to the BGE to enhance resolution.

Analysis of amines and amino acids in challenging samples has been achieved using optimized buffer systems, such as borate (B1201080) buffers at higher pH, often in conjunction with a derivatization step where the amine is labeled with a fluorescent tag (e.g., Pacific Blue) to enable highly sensitive detection by Laser-Induced Fluorescence (LIF). nih.gov UV detection is also a common and straightforward option.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective tool for monitoring the progress of chemical reactions, such as the synthesis of 6-Aminoazepan-2-one. The synthesis of the related compound, caprolactam, often involves steps like the formation of an oxime followed by a Beckmann rearrangement. wikipedia.orgresearchgate.netucm.es TLC can be used to track these transformations.

To monitor a reaction, small aliquots of the reaction mixture are taken at different time intervals and spotted onto a TLC plate, which is typically coated with silica gel (the stationary phase). Spots of the starting material(s) and, if available, the expected product are applied alongside as references. The plate is then developed in a sealed chamber containing a suitable mobile phase, usually a mixture of organic solvents. The choice of mobile phase is crucial to achieve separation between the reactant and product spots. For a compound like 6-aminoazepan-2-one, a polar solvent system such as dichloromethane/methanol or ethyl acetate/methanol would likely be effective.

After development, the plate is dried and the spots are visualized. If the compounds are UV-active, they can be seen under a UV lamp. Otherwise, a staining agent (e.g., ninhydrin (B49086) for primary amines, or potassium permanganate) is used. By observing the disappearance of the starting material spot and the appearance and intensification of the product spot over time, the progress of the reaction can be qualitatively assessed until completion. nih.gov

Spectroscopic Characterization Methods

Spectroscopic methods are used to probe the molecular structure of this compound, providing definitive evidence of its atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules like this compound in solution. youtube.comiosrjournals.org A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

¹H NMR Spectroscopy: A ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the protons on the seven-membered ring, the protons of the amino group (which may be broadened due to exchange and quadrupolar effects of nitrogen), and the N-H proton of the lactam amide. The chemical shift (δ, in ppm), signal multiplicity (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J, in Hz) are key parameters used for structural assignment. thieme-connect.de

¹³C NMR Spectroscopy: A ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The spectrum for this compound would show six distinct signals: one for the carbonyl carbon of the lactam (typically downfield, ~170-180 ppm), and five signals for the sp³-hybridized carbons of the azepane ring. researchgate.net

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity. COSY identifies protons that are coupled to each other (typically on adjacent carbons). HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to. HMBC reveals longer-range correlations between protons and carbons (two or three bonds away), which is crucial for piecing together the molecular skeleton and confirming the positions of functional groups. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 6-Aminoazepan-2-one (in a suitable solvent like D₂O or DMSO-d₆; values are estimates and can vary based on experimental conditions)

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) & Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| C=O (Position 2) | - | ~178 |

| CH ₂ (Position 3) | ~2.3 (m) | ~36 |

| CH ₂ (Position 4) | ~1.8 (m) | ~28 |

| CH ₂ (Position 5) | ~1.9 (m) | ~30 |

| CH -NH₂ (Position 6) | ~3.5 (m) | ~55 |

| CH ₂ (Position 7) | ~3.2 (m) | ~42 |

| NH (Lactam) | ~7.5 (br s) | - |

| NH ₃⁺ (Ammonium) | ~8.0 (br s) | - |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for confirming the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. The nominal molecular weight of the hydrochloride salt is 164.63 g/mol , corresponding to the chemical formula C₆H₁₃ClN₂O. nih.govnist.govscbt.comsigmaaldrich.com High-resolution mass spectrometry (HRMS) of the free base, α-amino-ε-caprolactam, has identified the protonated molecule ([M+H]⁺) at a mass-to-charge ratio (m/z) of 129.1046, which is in close agreement with the calculated value of 129.1028. rsc.org

The fragmentation of 6-Aminoazepan-2-one in an electron ionization (EI) or electrospray ionization (ESI) source can be predicted based on the established fragmentation patterns of amides and cyclic amines. nih.govchemguide.co.ukmiamioh.edu The molecular ion (M⁺) or protonated molecule ([M+H]⁺) is energetically unstable and will break apart into smaller, characteristic fragment ions.

Key fragmentation pathways for amides often involve the cleavage of the amide bond (N-CO). rsc.org For a cyclic amide (lactam), a primary fragmentation event would be the cleavage of the seven-membered ring. Plausible fragmentation pathways include:

Alpha-cleavage: The bond adjacent to the nitrogen atom or the carbonyl group can break. Loss of the alkyl chain portion would lead to various charged fragments.

Ring-opening followed by fragmentation: The lactam ring can open, followed by subsequent cleavage to produce stable ions.

Loss of small neutral molecules: Elimination of molecules like carbon monoxide (CO), ammonia (B1221849) (NH₃), or water (H₂O) from the parent ion or fragment ions can occur.

A table of plausible fragment ions for the free base (α-amino-ε-caprolactam, MW=128.17) is presented below.

Interactive Data Table: Plausible Mass Fragments of 6-Aminoazepan-2-one

| m/z (Mass/Charge) | Plausible Ion Structure | Fragmentation Pathway |

| 129 | [C₆H₁₂N₂O + H]⁺ | Protonated Molecular Ion ([M+H]⁺) |

| 112 | [C₆H₁₀NO]⁺ | Loss of ammonia (NH₃) from [M+H]⁺ |

| 100 | [C₅H₁₀NO]⁺ | Ring cleavage and loss of formimine (CHNH) |

| 84 | [C₅H₁₀N]⁺ | Loss of the carbonyl group and subsequent rearrangement |

| 70 | [C₄H₈N]⁺ | Further fragmentation of the ring |

| 56 | [C₃H₆N]⁺ | Cleavage of the acyclic chain after ring opening |

| 44 | [C₂H₆N]⁺ | Fragment containing the amino group |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds. The structure of this compound contains a secondary amide (lactam) within a seven-membered ring, an aliphatic chain (CH₂ groups), and a primary amine group which exists as an ammonium salt (-NH₃⁺) in the hydrochloride form.

The expected characteristic absorption bands are based on general IR correlation tables and data from similar structures like caprolactam and other amino hydrochlorides. vscht.czudel.edunist.govgoogle.com

Interactive Data Table: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| ~3200-2800 | R-NH₃⁺ | N-H Stretch (Ammonium Salt) | Strong, Broad |

| ~2950-2850 | C-H (Aliphatic) | C-H Stretch | Medium to Strong |

| ~1670-1640 | C=O (Lactam) | Amide I Band (C=O Stretch) | Strong |

| ~1550 | N-H (Lactam) | Amide II Band (N-H Bend) | Medium |

| ~1465 | CH₂ | C-H Bend (Scissoring) | Medium |

The broad absorption in the 3200-2800 cm⁻¹ range is characteristic of the ammonium salt. The most distinct peak is typically the strong Amide I band from the carbonyl stretch of the lactam ring. nih.gov

UV-Visible Spectroscopy for Chromophore Analysis

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption is associated with electronic transitions, typically involving π-electrons and non-bonding (n) electrons. In this compound, the primary chromophore (light-absorbing group) is the carbonyl group (C=O) of the lactam.

This group undergoes a characteristic n → π* (non-bonding to pi-antibonding) electronic transition. Based on data for the parent compound, ε-caprolactam, the maximum absorption (λₘₐₓ) is expected to occur in the low UV range. researchgate.net Studies on ε-caprolactam in aqueous solutions show a distinct absorption peak at approximately 215 nm. researchgate.net The presence of the amino group is not expected to significantly shift this absorption to a longer wavelength. Therefore, quantitative analysis using UV detection is best performed at or near this wavelength.

Advanced Sample Preparation and Extraction Techniques

To accurately analyze this compound in complex matrices such as biological fluids or environmental samples, robust sample preparation and extraction techniques are essential. These methods aim to remove interfering substances and concentrate the analyte prior to analysis. thermofisher.com

Solid-Phase Extraction (SPE): SPE is a highly effective technique for sample cleanup and concentration. jocpr.com Given the polar and potentially charged nature of this compound, several SPE modes can be employed:

Reversed-Phase (RP) SPE: Using a nonpolar sorbent (e.g., C18), polar analytes like the target compound will have weak retention and can be eluted with a strong aqueous or highly polar organic solvent, while nonpolar interferences are retained. This is often used as a cleanup step.

Normal-Phase (NP) SPE: A polar sorbent (e.g., silica, aminopropyl) can be used to retain the polar analyte from a nonpolar sample matrix. Elution is then performed with a polar solvent. bohrium.com

Ion-Exchange SPE: Since the molecule contains a basic amino group, cation-exchange SPE is a powerful option. At a pH below the pKa of the amino group, the analyte will be positively charged and will be strongly retained on a negatively charged sorbent (strong or weak cation exchanger). After washing away neutral and acidic interferences, the analyte can be eluted by changing the pH or increasing the ionic strength of the eluting solvent. nih.gov Mixed-mode SPE cartridges that combine reversed-phase and ion-exchange properties can offer very high selectivity. researchgate.net

Derivatization: For enhanced detection in chromatography, particularly with UV or fluorescence detectors, derivatization of the primary amine group is a common strategy. medwinpublishers.com This involves reacting the analyte with a labeling agent to attach a chromophore or fluorophore.

Pre-column derivatization: The analyte is derivatized before injection into the HPLC system. Common reagents for primary amines include o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC), which yield highly fluorescent products, significantly lowering detection limits. nih.govresearchgate.net

Post-column derivatization: The derivatization reaction occurs after the analyte has been separated on the HPLC column and before it reaches the detector. This can be automated but may lead to some band broadening.

Validation of Analytical Procedures

Validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. researchgate.net For a quantitative method, such as an HPLC assay for this compound, several parameters must be evaluated according to guidelines from the International Council for Harmonisation (ICH). medwinpublishers.comyoutube.com

Specificity and Selectivity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For an HPLC method, specificity is demonstrated by showing that the peak for this compound is well-resolved from other peaks. This is typically achieved by analyzing placebo (matrix without analyte) and spiked samples. Peak purity analysis using a photodiode array (PDA) detector or mass spectrometry can also be used to confirm that the analyte peak is not co-eluting with any other substance.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. scielo.br The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. medwinpublishers.com

To establish linearity, a series of standard solutions of this compound at different known concentrations are prepared and analyzed. A calibration curve is then constructed by plotting the analytical response (e.g., peak area from HPLC-UV) against the concentration. The relationship is evaluated statistically using linear regression. A high correlation coefficient (r²), typically >0.999, is desired. bohrium.comresearchgate.net

The following table provides a representative example of data that would be generated during a linearity study for an HPLC method.

Interactive Data Table: Representative Linearity Study Data

| Concentration Level (%) | Concentration (µg/mL) | Mean Peak Area (n=3) | % RSD | Accuracy (% Recovery) |

| 50 | 50.0 | 249500 | 0.8 | 99.8 |

| 80 | 80.0 | 401500 | 0.5 | 100.4 |

| 100 | 100.0 | 500500 | 0.4 | 100.1 |

| 120 | 120.0 | 603000 | 0.6 | 100.5 |

| 150 | 150.0 | 755000 | 0.7 | 100.7 |

| Linear Regression | r² = 0.9999 |

This data demonstrates that over the range of 50-150 µg/mL, the method provides precise, accurate, and linear results, making it suitable for quantitative analysis within this range.

Precision: Repeatability and Intermediate Precision

The precision of an analytical method describes the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under stipulated conditions. ich.org It is a measure of the random error of a method and is typically expressed as the standard deviation or relative standard deviation (RSD) of a series of measurements. ich.orga3p.org Precision is assessed at two levels: repeatability and intermediate precision. ich.orgbiopharminternational.com

Repeatability (Intra-assay Precision)

Repeatability evaluates the precision of a method over a short interval of time under the same operating conditions. ich.org This includes using the same analyst, the same equipment, and the same reagents. To determine repeatability, a minimum of nine determinations covering the specified range of the procedure (e.g., three concentrations with three replicates each) or a minimum of six determinations at 100% of the test concentration are typically analyzed. ich.org

Intermediate Precision

Intermediate precision assesses the effect of within-laboratory variations on the analytical method. biopharminternational.com This involves evaluating the method on different days, with different analysts, or using different equipment. ich.org These studies demonstrate the ruggedness of the method within a single laboratory.

Illustrative Data for Precision Studies

The following table illustrates hypothetical precision data for the analysis of this compound by a high-performance liquid chromatography (HPLC) method.

| Parameter | Analyst 1 / Day 1 (Repeatability) | Analyst 2 / Day 2 (Intermediate Precision) |

|---|---|---|

| Number of Samples (n) | 6 | 6 |

| Mean Assay (%) | 99.8 | 100.1 |

| Standard Deviation (SD) | 0.45 | 0.55 |

| Relative Standard Deviation (RSD, %) | 0.45% | 0.55% |

In this illustrative example, the RSD for repeatability is 0.45%, and for intermediate precision is 0.55%. For active pharmaceutical ingredients (APIs), a typical acceptance criterion for precision is an RSD of not more than 2%. researchgate.net The hypothetical data suggests that the method is precise for the quantification of this compound.

Accuracy and Recovery

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found. ich.org It is a measure of the systematic error of a method. Accuracy is often evaluated through recovery studies by adding a known amount of the analyte (spiking) to a placebo or sample matrix. propharmagroup.com

Accuracy studies are typically performed by analyzing a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., three concentrations with three replicates each). a3p.org The accuracy is then reported as the percent recovery of the known added amount of analyte in the sample. propharmagroup.com For an API assay, the acceptance criteria for accuracy are often in the range of 98.0% to 102.0% recovery. chromforum.org

Illustrative Data for Accuracy and Recovery

The table below presents hypothetical accuracy data for this compound.

| Spike Level (%) | Amount Added (mg) | Amount Recovered (mg, mean of n=3) | Recovery (%) |

|---|---|---|---|

| 80 | 8.0 | 7.94 | 99.3 |

| 100 | 10.0 | 10.02 | 100.2 |

| 120 | 12.0 | 11.93 | 99.4 |

The illustrative data shows that the mean recovery across the three levels is within the typical acceptance range of 98.0% to 102.0%, indicating that the analytical method is accurate for the determination of this compound.

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial parameters for analytical methods used to determine impurities or low levels of compounds.

Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. bepls.com It is often determined based on a signal-to-noise ratio, typically 3:1. youtube.com

Limit of Quantification (LOQ): The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. bepls.com The LOQ is commonly established at a signal-to-noise ratio of 10:1. youtube.com

These limits are especially important for methods designed to quantify impurities in this compound.

Illustrative Data for LOD and LOQ

The following table provides hypothetical LOD and LOQ values for an impurity in this compound, determined by an HPLC method.

| Parameter | Method | Result (as % of test concentration) | Result (µg/mL) |

|---|---|---|---|

| Limit of Detection (LOD) | Signal-to-Noise (3:1) | 0.01% | 0.1 |

| Limit of Quantification (LOQ) | Signal-to-Noise (10:1) | 0.03% | 0.3 |

This illustrative data indicates that the analytical method is sensitive enough to detect and quantify potential impurities at very low levels, ensuring the quality and purity of this compound. For impurity methods, it is also important to demonstrate that the precision at the LOQ concentration is acceptable, often with an RSD of ≤10%. chromatographyonline.com

Future Directions and Research Opportunities

Exploration of Undiscovered Synthetic Routes and Derivatization Strategies

The future of 6-aminoazepan-2-one hydrochloride synthesis and its subsequent chemical modifications is poised for innovation, moving beyond traditional methods to embrace more sustainable and efficient strategies.

Current synthetic approaches often involve the cyclization of lysine (B10760008), a bio-based starting material. One documented method involves heating L-lysine hydrochloride in hexanol with sodium hydroxide, followed by purification to yield α-amino-ε-caprolactam. rsc.org Future research could explore one-pot syntheses and the use of green chemistry principles to improve efficiency and reduce environmental impact. pnas.orgnih.gov